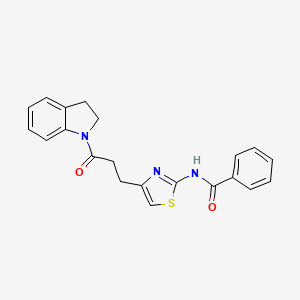

N-(4-(3-(吲哚-1-基)-3-氧代丙基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

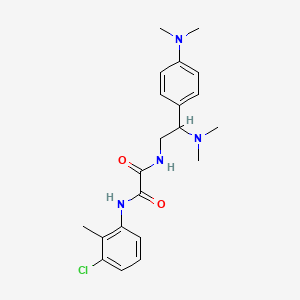

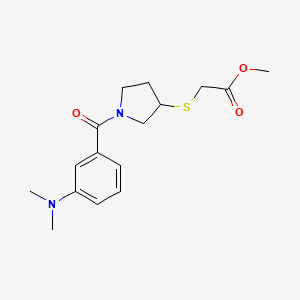

“N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” is a complex organic compound that incorporates an indole nucleus . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, which are structurally similar to the compound , has been reported . These compounds were designed as acetylcholine esterase (AChE) inhibitors . The synthesis involved the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis

While the exact molecular structure of “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” is not directly available, related compounds have a molecular formula of C20H16FN3O2S.Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” undergoes are not directly available from the search results.科学研究应用

Alzheimer’s Disease Treatment

Indolin-2-one derivatives, which are structurally similar to the compound , have been designed as acetylcholine esterase (AChE) inhibitors . These inhibitors are used clinically to treat Alzheimer’s disease (AD), a neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .

Antioxidant Activity

In DPPH free radical-scavenging assay, most indolin-2-one derivatives showed weak scavenging activity . This suggests that they could potentially be used as antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals.

Anticancer Activity

Several indolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines . For instance, compound 5g was found to be more potent than adriamycin, a commonly used anticancer drug . This suggests that these compounds could potentially be developed as new anticancer agents.

Neuroprotective Properties

2,3-Dihydroindoles, which are structurally similar to the compound , are promising agents for the synthesis of new compounds with neuroprotective properties . These compounds could potentially be used in the treatment of neurological disorders.

Melatonin Receptor Binding Affinity

2,3-Dihydroindole derivatives can be used for the synthesis of new analogs of the endogenous hormone melatonin . Melatonin plays a central role in the regulation of circadian rhythms in mammals, including humans, and has effects on the activities of immune, cardiovascular, and reproductive systems .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . Therefore, the compound could potentially be used in the development of new antiviral drugs.

未来方向

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Thus, “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” and its derivatives could be promising candidates for further development in medicinal chemistry.

属性

IUPAC Name |

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-19(24-13-12-15-6-4-5-9-18(15)24)11-10-17-14-27-21(22-17)23-20(26)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXJIXVBYWPWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)

![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)